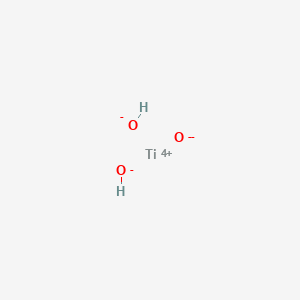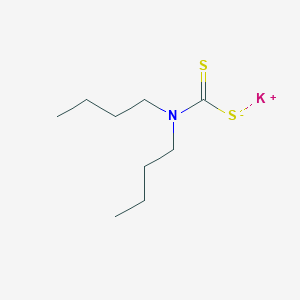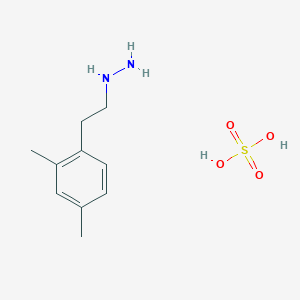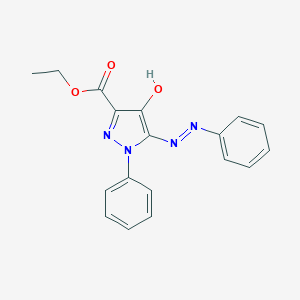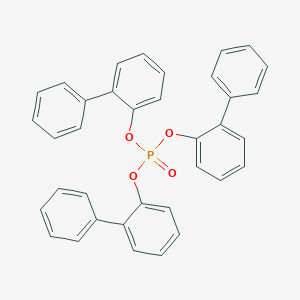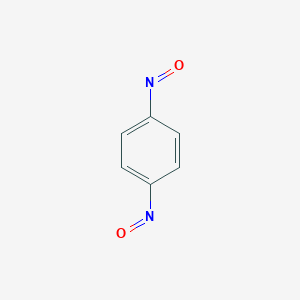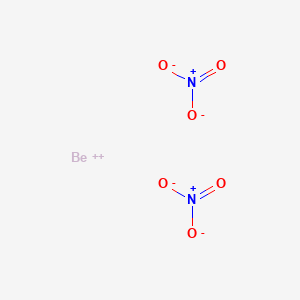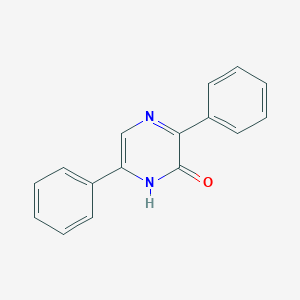
3,6-Diphenyl-2-pyrazinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diphenyl-2-pyrazinol is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3,6-Diphenyl-2-pyrazinol is not fully understood. However, it has been reported to act as a free radical scavenger, which helps to prevent oxidative damage to cells and tissues. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Several studies have reported the biochemical and physiological effects of 3,6-Diphenyl-2-pyrazinol. The compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. It has also been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,6-Diphenyl-2-pyrazinol in lab experiments is its ease of synthesis and availability. The compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its poor water solubility, which can make it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for research on 3,6-Diphenyl-2-pyrazinol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is its use as a fluorescent probe for detecting metal ions in biological systems. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its properties for various applications.
In conclusion, 3,6-Diphenyl-2-pyrazinol is a promising compound that has shown potential applications in various fields of scientific research. Its ease of synthesis, stability, and beneficial effects make it an attractive candidate for further investigation. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.
Synthesemethoden
The synthesis of 3,6-Diphenyl-2-pyrazinol is a straightforward process that involves the reaction of 2,3-diaminopyrazine with benzil in the presence of a mild acid catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
3,6-Diphenyl-2-pyrazinol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
1088-34-2 |
|---|---|
Produktname |
3,6-Diphenyl-2-pyrazinol |
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3,6-diphenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)17-11-14(18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
InChI-Schlüssel |
YAILYEMDUBVLNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3 |
Löslichkeit |
0.4 [ug/mL] |
Synonyme |
3,6-Diphenylpyrazin-2(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)

